molecular formula C8H6BrN3O2 B12975482 6-Amino-8-bromoimidazo[1,2-a]pyridine-3-carboxylic acid

6-Amino-8-bromoimidazo[1,2-a]pyridine-3-carboxylic acid

Katalognummer: B12975482
Molekulargewicht: 256.06 g/mol
InChI-Schlüssel: HQRBPPYAYQLZFO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Amino-8-bromoimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .

Eigenschaften

Molekularformel

C8H6BrN3O2

Molekulargewicht

256.06 g/mol

IUPAC-Name

6-amino-8-bromoimidazo[1,2-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C8H6BrN3O2/c9-5-1-4(10)3-12-6(8(13)14)2-11-7(5)12/h1-3H,10H2,(H,13,14)

InChI-Schlüssel

HQRBPPYAYQLZFO-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C2=NC=C(N2C=C1N)C(=O)O)Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of 6-Amino-8-bromoimidazo[1,2-a]pyridine-3-carboxylic acid typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. This can be achieved through various synthetic routes, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . Industrial production methods often employ these strategies to ensure high yield and purity.

Analyse Chemischer Reaktionen

6-Amino-8-bromoimidazo[1,2-a]pyridine-3-carboxylic acid undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the imidazo[1,2-a]pyridine scaffold .

Wissenschaftliche Forschungsanwendungen

6-Amino-8-bromoimidazo[1,2-a]pyridine-3-carboxylic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-Amino-8-bromoimidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Vergleich Mit ähnlichen Verbindungen

6-Amino-8-bromoimidazo[1,2-a]pyridine-3-carboxylic acid can be compared with other similar compounds within the imidazo[1,2-a]pyridine family. Some of these similar compounds include:

What sets 6-Amino-8-bromoimidazo[1,2-a]pyridine-3-carboxylic acid apart is its specific substitution pattern, which can confer unique chemical and biological properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.